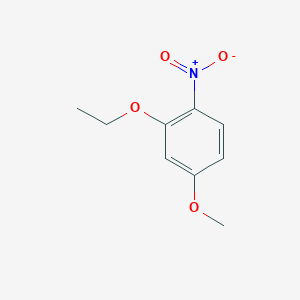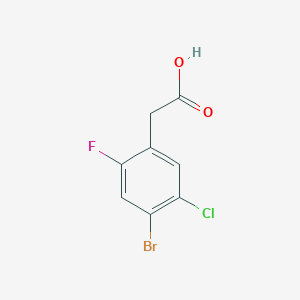
2-(4-溴-5-氯-2-氟苯基)乙酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Bromo-5-chloro-2-fluorophenyl)acetic acid is an organic compound with the molecular formula C8H5BrClFO2 It is a derivative of acetic acid, where the hydrogen atoms are substituted with bromine, chlorine, and fluorine atoms on the phenyl ring
科学研究应用
2-(4-Bromo-5-chloro-2-fluorophenyl)acetic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
作用机制
Target of Action
It’s worth noting that similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting a potential for diverse biological activities.
Mode of Action
Similar compounds have been shown to interact with their targets, leading to various biological activities .
Biochemical Pathways
Similar compounds have been shown to affect a variety of pathways, leading to diverse biological activities .
Result of Action
Similar compounds have been shown to exhibit various biological activities .
生化分析
Biochemical Properties
It is known that bromine, chlorine, and fluorine atoms in the compound can participate in various reactions such as free radical bromination, nucleophilic substitution, and oxidation . These reactions can influence the interactions of the compound with enzymes, proteins, and other biomolecules .
Molecular Mechanism
It is known that the compound can participate in reactions such as free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in gene expression, enzyme inhibition or activation, and binding interactions with biomolecules .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromo-5-chloro-2-fluorophenyl)acetic acid typically involves the halogenation of a phenylacetic acid derivative. One common method includes the bromination and chlorination of 2-fluorophenylacetic acid under controlled conditions. The reaction is carried out in the presence of a halogenating agent such as bromine or chlorine gas, often in an inert solvent like dichloromethane. The reaction temperature is maintained at a low to moderate range to prevent over-halogenation and to ensure selective substitution at the desired positions on the phenyl ring.
Industrial Production Methods
Industrial production of 2-(4-Bromo-5-chloro-2-fluorophenyl)acetic acid may involve similar halogenation processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
2-(4-Bromo-5-chloro-2-fluorophenyl)acetic acid can undergo various chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine, chlorine, and fluorine) on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the halogen atoms are replaced with other organic groups.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic aromatic substitution can yield various substituted phenylacetic acids, while oxidation and reduction can lead to the formation of different carboxylic acid derivatives.
相似化合物的比较
Similar Compounds
- 2-(4-Bromo-3-chloro-2-fluorophenyl)acetic acid
- 2-(4-Bromo-5-chloro-3-fluorophenyl)acetic acid
- 2-(4-Bromo-5-chloro-2-methylphenyl)acetic acid
Uniqueness
2-(4-Bromo-5-chloro-2-fluorophenyl)acetic acid is unique due to the specific arrangement of halogen atoms on the phenyl ring, which can significantly influence its chemical and biological properties. This unique substitution pattern can result in distinct reactivity and interactions compared to other similar compounds.
属性
IUPAC Name |
2-(4-bromo-5-chloro-2-fluorophenyl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrClFO2/c9-5-3-7(11)4(1-6(5)10)2-8(12)13/h1,3H,2H2,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDXDXLFVCVIVEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)Br)F)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrClFO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.48 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
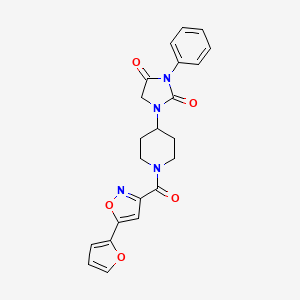
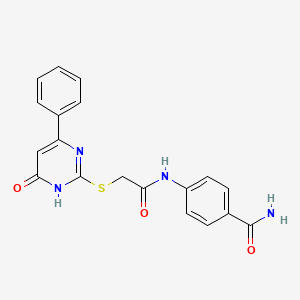
![[(3-Methylphenyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate](/img/structure/B2423337.png)
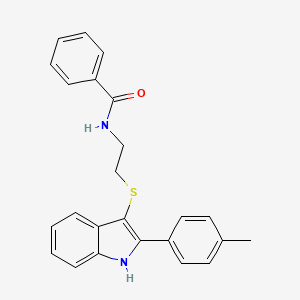
![Methyl 6-acetyl-2-(4-(2,5-dioxopyrrolidin-1-yl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2423340.png)

![4-Methoxy-1'-[2-(trifluoromethyl)benzenesulfonyl]-1,4'-bipiperidine](/img/structure/B2423342.png)
![(E)-N-(3-(dimethylamino)propyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-3-(5-nitrothiophen-2-yl)acrylamide hydrochloride](/img/structure/B2423343.png)
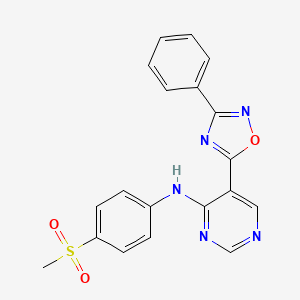
![3-{[6-Oxo-1-phenyl-4-(trifluoromethyl)-1,6-dihydro-2-pyrimidinyl]sulfanyl}propanoic acid](/img/structure/B2423346.png)
![2-({1-[1-(2-Methoxyphenyl)cyclopropanecarbonyl]piperidin-4-yl}oxy)-5-methylpyrimidine](/img/structure/B2423347.png)

![2-((3-cyclopentyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(4-ethylphenyl)acetamide](/img/structure/B2423351.png)
